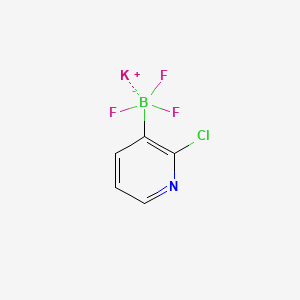
Potassium (2-chloropyridin-3-yl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (2-chloropyridin-3-yl)trifluoroborate is a bench-stable organotrifluoroborate that is useful for Suzuki-Miyaura cross-coupling reactions and a variety of other carbon-carbon bond-forming reactions . It is compatible with a wide range of functional groups and is stable to many commonly used and harsh reaction conditions .
Molecular Structure Analysis
The molecular formula of Potassium (2-chloropyridin-3-yl)trifluoroborate is C5H3BClF3KN. Its molecular weight is 219.44.Chemical Reactions Analysis
Potassium (2-chloropyridin-3-yl)trifluoroborate is particularly useful for Suzuki-Miyaura cross-coupling reactions . It has also been used for a variety of other carbon-carbon bond-forming reactions .Physical And Chemical Properties Analysis
Potassium (2-chloropyridin-3-yl)trifluoroborate is a solid with a melting point of 220-225 °C .科学的研究の応用
Cross-Coupling Reactions
Potassium organotrifluoroborates, including Potassium (2-chloropyridin-3-yl)trifluoroborate, have emerged as powerful reagents for both carbon–carbon and carbon–heteroatom bond-forming processes . They serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions .
Heteroatom Conversion
Organotrifluoroborates are used in heteroatom conversion, providing reactivity patterns that complement those of other available organoboron reagents . This allows more convenient and selective syntheses of existing substructures, as well as access to novel building blocks .
Precursors for Difluoroboranes
Potassium organotrifluoroborates are used as precursors for difluoroboranes . This provides a safe and stable route to these highly reactive and unstable species .
Intermediates for Synthetic Pathways
These compounds are used as intermediates for a range of synthetic pathways . Their superior stability has aided their growing popularity as nucleophilic ‘R-group’ synthons, for many varied retrosynthetic pathways .
Precursors for Ionic Liquids
Potassium organotrifluoroborates are used as precursors for ionic liquids and electrolytes . This is due to their stability and ease of handling .
6. Reagents for Metal Catalysed Cross-Coupling Reactions Lastly, they are used as nucleophilic partners in metal-catalysed cross-coupling reactions . This is one of the major areas of chemical reactivity and applicability of potassium organotrifluoroborates .
作用機序
Target of Action
Potassium (2-chloropyridin-3-yl)trifluoroborate, also known as Potassium 2-chloropyridine-3-trifluoroborate, is a type of organotrifluoroborate . Organotrifluoroborates are versatile and stable boronic acid surrogates . They are primarily used as nucleophilic coupling reagents in the formation of carbon-carbon (C-C) bonds .
Mode of Action
The compound interacts with its targets through Suzuki-Miyaura cross-coupling reactions . In these reactions, the organotrifluoroborate acts as a nucleophile, donating an electron pair to form a bond with an electrophilic aryl halide . This results in the formation of a new C-C bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway is crucial for the formation of C-C bonds, which are fundamental in organic synthesis and medicinal chemistry .
Pharmacokinetics
As a boronic acid surrogate, it is expected to have good stability and compatibility with a wide range of functional groups . These properties could potentially impact its bioavailability, but further studies are needed to confirm this.
Result of Action
The primary result of the compound’s action is the formation of new C-C bonds . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic synthesis and medicinal chemistry .
Action Environment
The action of Potassium (2-chloropyridin-3-yl)trifluoroborate is influenced by several environmental factors. For instance, the compound is bench-stable, meaning it can withstand commonly used and harsh reaction conditions . Additionally, it is compatible with a wide range of functional groups, allowing it to be used in diverse chemical environments
特性
IUPAC Name |
potassium;(2-chloropyridin-3-yl)-trifluoroboranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BClF3N.K/c7-5-4(6(8,9)10)2-1-3-11-5;/h1-3H;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOQRLKCEKQPPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(N=CC=C1)Cl)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BClF3KN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746426 |
Source


|
| Record name | Potassium (2-chloropyridin-3-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (2-chloropyridin-3-yl)trifluoroborate | |
CAS RN |
1201899-19-5 |
Source


|
| Record name | Potassium (2-chloropyridin-3-yl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1201899-19-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



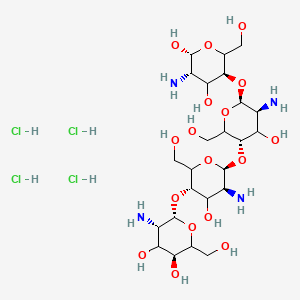

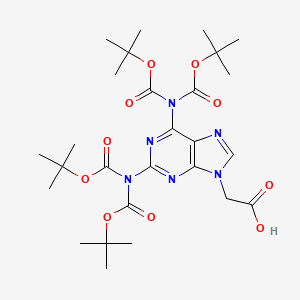
![4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B597910.png)
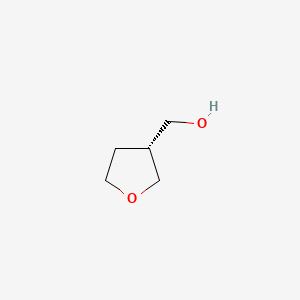

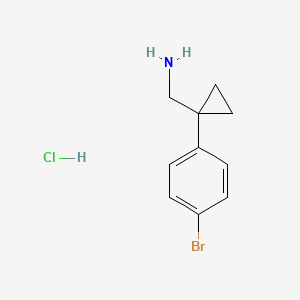

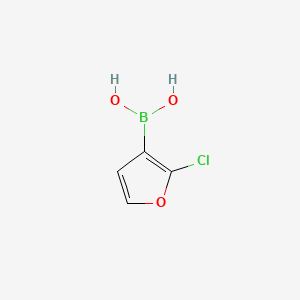
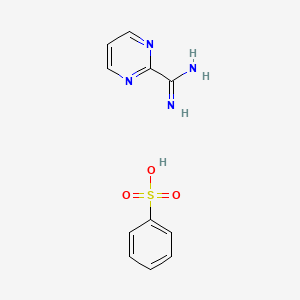
![Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl-](/img/structure/B597922.png)